

Application Notes and Protocols for the Formylation of 2-Bromophenol

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Compound of Interest

Compound Name: 2-Bromo-4-hydroxybenzaldehyde

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This document provides a detailed experimental procedure for the ortho-formylation of 2-bromophenol, a critical transformation for synthesizing valuable intermediates in drug discovery and materials science. The primary product of this protocol is 3-bromo-2-hydroxybenzaldehyde, also known as 3-bromosalicylaldehyde.

Introduction

The introduction of a formyl group onto a phenolic ring is a fundamental reaction in organic synthesis. For substituted phenols like 2-bromophenol, regioselectivity is a key challenge, with the formyl group potentially adding to the ortho or para position relative to the hydroxyl group. This application note focuses on a highly regioselective method that exclusively yields the ortho-formylated product. This method, based on the work of Hansen and Skattebøl, utilizes magnesium chloride and paraformaldehyde and is noted for its high yield and simple procedure.^{[1][2]}

Data Presentation

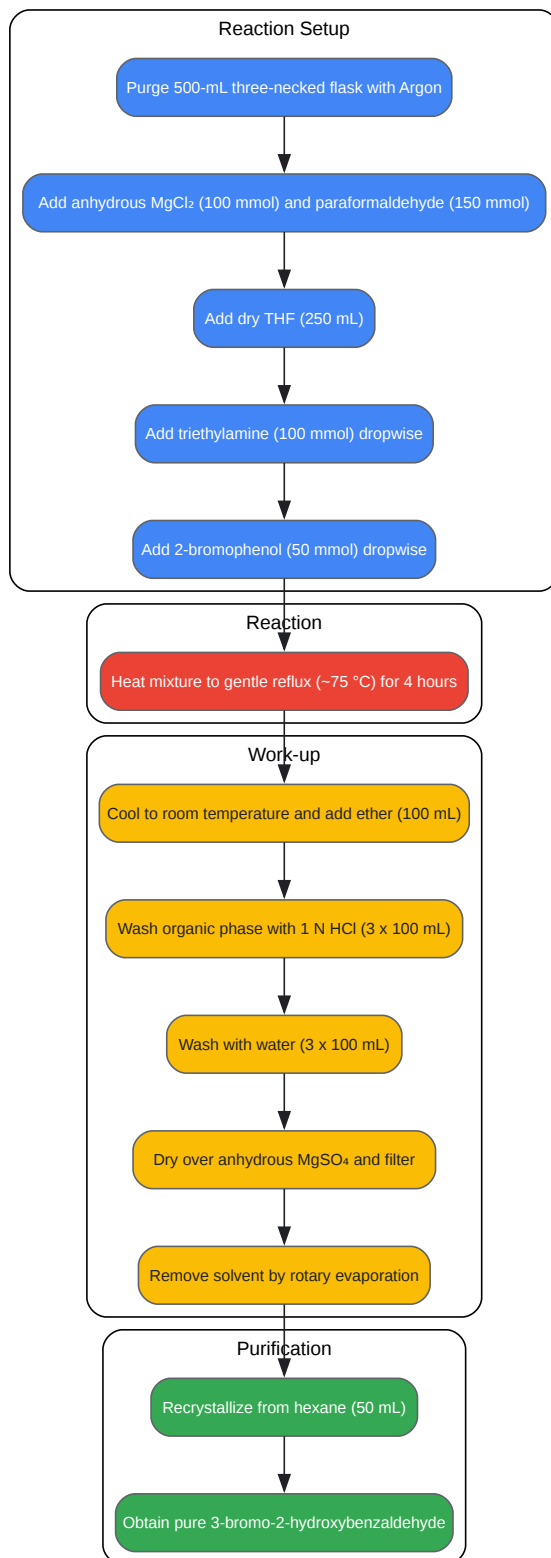
The following table summarizes the quantitative data for the described ortho-formylation of 2-bromophenol.

Product	Method	Yield (Crude)	Yield (Recrystallized)	Regioselectivity	Reference
3-Bromo-2-hydroxybenzaldehyde	MgCl ₂ /Paraformaldehyde/Et ₃ N	80-81%	68-90%	Exclusively ortho	[1]

Experimental Workflow

The following diagram outlines the key steps in the ortho-formylation of 2-bromophenol.

Experimental Workflow for the Ortho-Formylation of 2-Bromophenol

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Caption: Workflow for the synthesis of 3-bromo-2-hydroxybenzaldehyde.

Experimental Protocol: Ortho-Formylation of 2-Bromophenol

This protocol is adapted from a procedure published in Organic Syntheses.[[1](#)]

Materials:

- 2-Bromophenol (8.65 g, 50 mmol)
- Anhydrous magnesium chloride (MgCl_2) (9.52 g, 100 mmol)
- Paraformaldehyde (4.50 g, 150 mmol)
- Triethylamine (Et_3N) (10.12 g, 100 mmol)
- Dry tetrahydrofuran (THF) (250 mL)
- Diethyl ether (100 mL)
- 1 N Hydrochloric acid (HCl) (300 mL)
- Water (300 mL)
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane (50 mL)

Equipment:

- 500-mL three-necked round-bottomed flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Syringes
- Rubber septa

- Argon or Nitrogen gas supply
- Oil bath
- 1-L separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup:
 - Under an inert atmosphere of argon, equip a dry 500-mL three-necked round-bottomed flask with a magnetic stir bar, a reflux condenser, and rubber septa.
 - To the flask, add anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol).[\[1\]](#)
 - Add dry tetrahydrofuran (250 mL) to the flask via syringe.
 - With stirring, add triethylamine (10.12 g, 100 mmol) dropwise via syringe and continue stirring for 10 minutes.[\[1\]](#)
 - Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. The mixture will become an opaque, light pink color.[\[1\]](#)
- Reaction:
 - Immerse the flask in an oil bath preheated to approximately 75 °C. The mixture will turn a bright orange-yellow color.
 - Maintain the reaction at a gentle reflux for 4 hours.[\[1\]](#)
- Work-up:
 - After 4 hours, cool the reaction mixture to room temperature.
 - Add 100 mL of diethyl ether to the flask.

- Transfer the resulting organic phase to a 1-L separatory funnel.
- Wash the organic phase successively with 1 N HCl (3 x 100 mL) and then with water (3 x 100 mL). Caution: Gas evolution may occur during the acid wash.^[1]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. This will yield a pale yellow oil that solidifies upon further drying under vacuum.^[1] The crude product yield is typically 80-81%.^[1]
- Purification:
 - Recrystallize the crude yellow solid from hexane (50 mL) to obtain pure 3-bromo-2-hydroxybenzaldehyde as pale yellow needles.^[1] The recrystallized yield is typically between 68% and 90%.^[1]

Discussion of Alternative Methods

While the provided protocol offers excellent regioselectivity and yield for the ortho-formylation of 2-bromophenol, other classical formylation reactions can be applied to phenols, though they may offer less control over the isomer distribution.

- Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to formylate phenols.^{[3][4][5]} It typically favors the ortho-product but can produce a mixture of ortho and para isomers.^[3]
- Duff Reaction: The Duff reaction employs hexamethylenetetramine in an acidic medium.^{[6][7]} ^[8] It is known to be highly selective for the ortho position in phenols.^{[7][8]}
- Gattermann Reaction: This method uses hydrogen cyanide and a Lewis acid catalyst.^{[9][10]} ^[11] It is a general method for the formylation of aromatic compounds.
- Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from DMF and POCl₃, to formylate electron-rich aromatic compounds.^{[12][13][14]} For phenols, it can lead to a mixture of products.^[15]

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